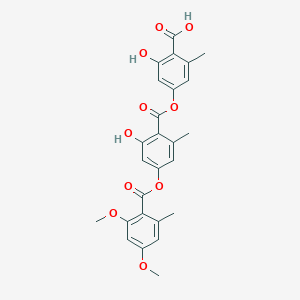

アミデプシンD

概要

説明

アミデプシンDは、ヒュミコラ属FO-2942の培養液から単離された真菌代謝産物です。 脂質代謝に関与する酵素であるジアシルグリセロールアシル転移酵素(DGAT)の阻害活性で知られています

科学的研究の応用

Amidepsine D has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study enzyme inhibition and lipid metabolism.

Biology: Researchers utilize Amidepsine D to investigate its effects on cellular processes and metabolic pathways.

Industry: Amidepsine D is explored for its potential in industrial applications, such as the production of bioactive compounds and biocatalysts.

作用機序

アミデプシンDは、トリグリセリド合成に重要な役割を果たす酵素であるジアシルグリセロールアシル転移酵素(DGAT)を阻害することで効果を発揮します . DGATを阻害することで、this compoundは脂質代謝を阻害し、トリグリセリドレベルを低下させます。 この機序は、特に代謝性疾患や肥満の文脈で関連しています。

類似化合物の比較

類似化合物

アミデプシンA: アミデプシンファミリーの別のメンバーであり、真菌源からも単離されています。

アミデプシンB: this compoundと構造と機能が似ており、化学組成がわずかに異なります。

アミデプシンC: this compoundと構造が似ていますが、生物活性は異なります。

This compoundの独自性

生化学分析

Biochemical Properties

Amidepsine D interacts with DGAT, inhibiting its activity . DGAT catalyzes the final step in triglyceride synthesis, converting diacylglycerol and Acyl-CoA into triglycerides . This interaction is crucial as it influences the production of triglycerides, which are essential for the formation of adipose tissue .

Cellular Effects

Amidepsine D has been shown to have inhibitory effects in rat liver microsomes and Raji cells . It inhibits triacylglycerol formation, which may lead to effects on cell growth, differentiation, gene expression, and protein production . The compound’s influence on these cellular processes is thought to be initiated by its binding to a distinct receptor located on the cell surface .

Molecular Mechanism

The molecular mechanism of Amidepsine D involves its binding to DGAT, inhibiting its activity . This inhibition disrupts the conversion of diacylglycerol and Acyl-CoA into triglycerides, affecting lipid metabolism at the molecular level .

Metabolic Pathways

Amidepsine D is involved in the metabolic pathway of triglyceride synthesis . It interacts with DGAT, an enzyme that catalyzes the final step in this pathway . This interaction could potentially affect metabolic flux or metabolite levels.

準備方法

合成経路と反応条件

アミデプシンDは、主にヒュミコラ属FO-2942菌による発酵プロセスによって得られます。 FO-2942 培養液は、化合物を単離するために抽出および精製工程にかけられます。

工業生産方法

This compoundの工業生産には、ヒュミコラ属FO-2942菌の大規模発酵が含まれます。 発酵液は、化合物を抽出および精製するために処理されます。 この方法は、研究や潜在的な治療用途のためにthis compoundを安定的に供給することができます .

化学反応の分析

反応の種類

アミデプシンDは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して酸素を付加するか、水素を削除することを伴います。

還元: 酸化の反対で、還元は水素を付加するか、酸素を削除することを伴います。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。

還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤が含まれます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります。

科学研究への応用

This compoundは、科学研究で幅広い用途があります。

化学: 酵素阻害と脂質代謝を研究するためのモデル化合物として使用されます。

生物学: 研究者は、this compoundを使用して、細胞プロセスと代謝経路への影響を調べます。

医学: DGATを阻害する化合物の能力により、代謝性疾患や肥満の治療法を開発するための潜在的な候補となっています.

産業: this compoundは、生物活性化合物の製造や生体触媒などの工業用途の可能性について調査されています。

類似化合物との比較

Similar Compounds

Amidepsine A: Another member of the Amidepsine family, also isolated from fungal sources.

Amidepsine B: Similar in structure and function to Amidepsine D, with slight variations in its chemical composition.

Amidepsine C: Shares structural similarities with Amidepsine D but differs in its biological activity.

Uniqueness of Amidepsine D

Its unique structure and biological activity make it a valuable compound for scientific research and therapeutic development .

特性

IUPAC Name |

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVVMZOLYYCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

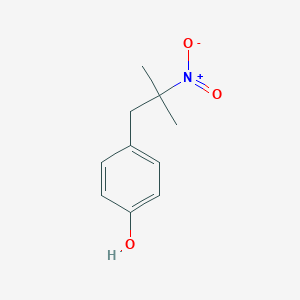

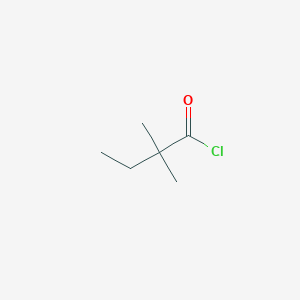

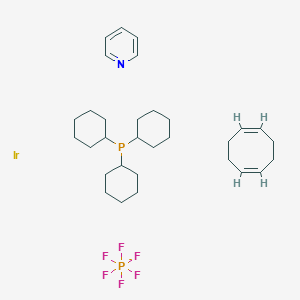

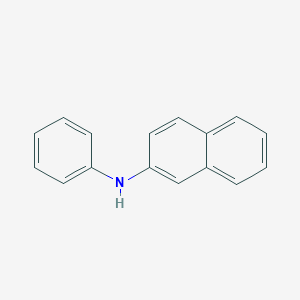

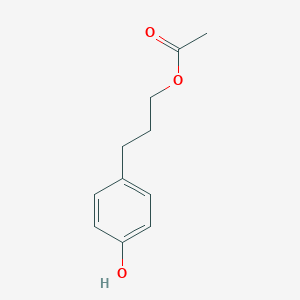

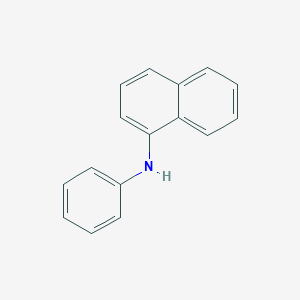

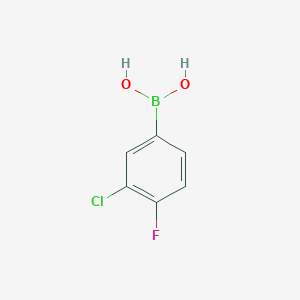

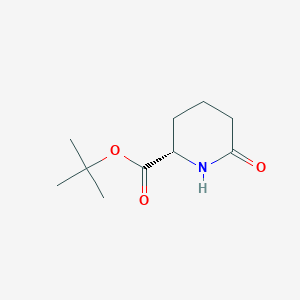

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?

A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," Amidepsine D is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.

Q2: Does Amidepsine D impact angiogenesis, and if so, how?

A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and amidepsine D reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe Amidepsine D's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that Amidepsine D's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。